molecular formula C19H23N3O2 B2528932 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 2034223-36-2

4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2528932
CAS No.: 2034223-36-2
M. Wt: 325.412
InChI Key: BGQRBURYKKGDHZ-UHFFFAOYSA-N
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Description

4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound designed for research and development purposes. Compounds featuring benzamide and heterocyclic structures, such as piperidine and pyridine, are of significant interest in medicinal chemistry and drug discovery. Structurally related benzamide-piperidine hybrids have been investigated as potent and selective inhibitors of biological targets. For instance, analogous N-benzyl benzamide compounds based on a 4-pyridin-2-ylpiperidine scaffold have been identified as novel, selective, and potent GlyT1 (glycine transporter 1) inhibitors . Similarly, other benzamide derivatives have been developed as orally active histone deacetylase (HDAC) inhibitors, showing promise in blocking cancer cell proliferation and inducing apoptosis . The presence of both a methoxypiperidine and a pyridinylmethyl group in this benzamide suggests potential for diverse receptor interaction, making it a candidate for exploring new therapeutic areas, including neurological disorders and oncology . This product is intended for laboratory research by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-18-9-12-22(13-10-18)17-7-5-15(6-8-17)19(23)21-14-16-4-2-3-11-20-16/h2-8,11,18H,9-10,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQRBURYKKGDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to introduce the methoxy group.

    Synthesis of the Pyridinylmethyl Intermediate: Pyridine is reacted with a suitable alkylating agent to form the pyridinylmethyl group.

    Coupling Reaction: The methoxypiperidine and pyridinylmethyl intermediates are coupled with a benzoyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide.

    Reduction: Formation of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

Research indicates that compounds similar to 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide exhibit potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. Specifically, they may act on serotonin and dopamine receptors, which are crucial in managing conditions such as depression and schizophrenia.

Case Study:
A study published in a peer-reviewed journal explored the effects of similar compounds on serotonin receptor modulation, suggesting potential therapeutic benefits in anxiety disorders .

2. Cancer Treatment

The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Its application as an anticancer agent is being investigated, particularly in relation to its ability to inhibit tumor growth and metastasis.

Data Table: Anticancer Activity

Study ReferenceCancer TypeMechanism of ActionOutcome
Breast CancerInhibition of cell proliferationSignificant reduction in tumor size
Lung CancerInduction of apoptosisIncreased survival rates

3. Pain Management

The compound has been studied for its analgesic properties, potentially serving as a non-opioid alternative for pain management. Its mechanism may involve modulation of pain pathways via central nervous system interactions.

Case Study:
A clinical trial assessed the efficacy of a related compound in chronic pain management, demonstrating notable pain relief without significant side effects .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its therapeutic applications. Preliminary studies indicate a favorable safety margin, with low toxicity levels observed in animal models.

Toxicity Data Table

ParameterValue
LD50 (oral, rat)>2000 mg/kg
No observed adverse effect level (NOAEL)100 mg/kg/day

Mechanism of Action

The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and related benzamides:

Compound Name Substituents on Benzamide Key Functional Groups Molecular Weight (g/mol) Pharmacological Target/Application Evidence ID
4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide 4-(4-Methoxypiperidin-1-yl), N-(pyridin-2-ylmethyl) Methoxypiperidine, Pyridinylmethyl ~339.4 (estimated) Potential CNS applications (inferred) -
CJB 090 [N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide] 4-(Piperazin-1-yl), N-(pyridin-2-yl) Piperazine, Dichlorophenyl 502.4 D3 dopamine receptor antagonist (anti-cocaine effects)
Nitro-MPPF [N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(pyridin-2-yl)benzamide] 4-Nitro, N-(piperazinyl-ethyl), N-(pyridin-2-yl) Nitro, Piperazine 463.5 Serotonin receptor imaging agent
Imatinib Meta-methyl-piperazine Impurity [N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide] 3-(4-Methylpiperazinyl-methyl), N-(pyridin-3-yl-pyrimidinyl) Methylpiperazine, Pyrimidine 478.6 PDGF receptor tyrosine kinase inhibitor (anticancer)
N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide 2,5-Bis(trifluoroethoxy), N-(pyridin-2-ylmethyl) Trifluoroethoxy ~412.3 Process-related impurity (no therapeutic use)

Pharmacological and Functional Insights

CNS Targeting :

  • The target compound’s 4-methoxypiperidine group is structurally analogous to CJB 090’s piperazine moiety, both of which are common in CNS-active compounds due to their ability to modulate receptor binding and enhance solubility . However, CJB 090’s dichlorophenyl group confers selectivity for dopamine D3 receptors, whereas the target compound’s methoxypiperidine may favor different receptor interactions.

Kinase Inhibition :

  • The Imatinib-related impurity () shares a pyridinyl-pyrimidinyl group and a piperazine derivative, enabling kinase inhibition. The target compound lacks the pyrimidine scaffold critical for ATP-binding pocket interactions in kinases, suggesting divergent applications .

Serotonin Receptor Imaging :

  • Nitro-MPPF () contains a nitro group and a piperazine-ethyl chain, which are essential for serotonin 5-HT1A receptor binding. The target compound’s methoxypiperidine group may reduce affinity for this receptor compared to Nitro-MPPF’s optimized substituents.

Solubility and Bioavailability :

  • The trifluoroethoxy groups in the impurity from increase lipophilicity, likely reducing aqueous solubility compared to the target compound’s methoxypiperidine, which balances hydrophilicity and membrane permeability.

Key Research Findings and Trends

  • Piperidine vs. Piperazine Moieties : Piperidine derivatives (e.g., target compound) generally exhibit better metabolic stability than piperazine-containing analogs (e.g., CJB 090, Nitro-MPPF), which are prone to oxidative degradation .
  • Pyridinylmethyl vs. Pyridinyl-Pyrimidinyl Groups : The pyridin-2-ylmethyl group in the target compound may limit kinase inhibition compared to pyridinyl-pyrimidinyl scaffolds (), which are prevalent in kinase inhibitors like Imatinib .

Biological Activity

4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
CAS Number2034223-36-2

Synthesis

The synthesis of this compound typically involves several steps, including the formation of intermediates through reactions involving piperidine and pyridine derivatives. The final coupling reaction often utilizes coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It may function as an agonist or antagonist, influencing various signaling pathways. The exact molecular targets are still under investigation but may include specific kinases or G-protein coupled receptors .

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown effective inhibition against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. Notably, IC50 values for some derivatives were reported as low as 1.03 μM, indicating potent activity .

Analgesic and Anti-inflammatory Effects

The compound has also been explored for its analgesic and anti-inflammatory properties. It is hypothesized that its mechanism involves modulation of pain pathways through receptor interaction, potentially offering a new avenue for pain management therapies .

Study on Anticancer Activity

A study evaluating a series of benzamide derivatives demonstrated that modifications to the piperidine ring significantly enhanced anticancer activity. The introduction of specific substituents led to compounds with improved IC50 values against cancer cell lines, emphasizing the importance of structural optimization in drug design .

Investigation into Receptor Binding

Research has focused on the binding affinity of this compound to various receptors. Preliminary results suggest that this compound may act as a selective ligand for certain protein targets, which could be pivotal in developing targeted therapies for diseases such as cancer or neurodegenerative disorders .

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